(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

Organic Cation Transporter 1 Transporter Inhibition HEK293 Cell Assays

Researchers developing transporter-targeted probes or conducting SAR campaigns around the 2-methoxybenzyl-pyridylmethylamine scaffold often face supplier inconsistency and uncertain purity for this niche intermediate. This compound addresses those needs with validated biological relevance and reliable supply. - Defined hOCT1 inhibition (IC50 = 138 µM) enables immediate use as an assay reference or negative control without additional characterization. - Moderate ACD/LogP (1.84) and ≥95% purity across major lots make it directly suitable for downstream chemical probe conjugation without repurification delays. - Ortho-methoxybenzyl substitution and 3-pyridylmethyl geometry are structurally verified, ensuring batch-to-batch SAR reproducibility.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
CAS No. 353779-38-1
Cat. No. B1361893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine
CAS353779-38-1
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNCC2=CN=CC=C2
InChIInChI=1S/C14H16N2O/c1-17-14-7-3-2-6-13(14)11-16-10-12-5-4-8-15-9-12/h2-9,16H,10-11H2,1H3
InChIKeyJYSAUAOMUUOHEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine Specifications & Sources


(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine (CAS 353779-38-1) is a synthetic organic compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol . It features a secondary amine structure with a 2-methoxybenzyl group and a pyridin-3-ylmethyl group, positioning it as a versatile building block for medicinal chemistry and chemical biology applications . The compound is commercially available from multiple vendors with purities typically ranging from 95% to 98%, suitable for research and development purposes .

Substitution Risks for (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine


Generic substitution of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is not straightforward due to the compound's specific structural features that are critical for its observed biological and physicochemical profiles. The presence and ortho-positioning of the methoxy group on the benzyl ring, combined with the 3-pyridylmethyl moiety, create a unique spatial and electronic environment that influences target engagement . While structurally related analogs exist, even minor modifications can drastically alter parameters such as transporter inhibition potency (e.g., OCT1 IC50 values) or solubility, thereby invalidating cross-study comparisons [1]. The data below illustrate that in the absence of direct head-to-head data, procurement must be guided by the specific target and assay context for which this compound's activity has been validated.

Differentiation Evidence for (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine


OCT1 Inhibition Benchmark

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine inhibits human organic cation transporter 1 (OCT1) with an IC50 of 138 µM [1]. While this is a low potency, it establishes a quantitative baseline for this specific molecular interaction. In the same assay system, a structurally distinct comparator, CHEMBL1160766 (a guanidine derivative), shows an IC50 of 22.6 µM, representing a ~6-fold higher potency [2]. This direct comparison demonstrates that the compound's interaction with OCT1 is modest but measurable, and that this specific chemotype yields a distinct transporter inhibition profile.

Organic Cation Transporter 1 Transporter Inhibition HEK293 Cell Assays

Lipophilicity and Structural Comparison

The compound exhibits an ACD/LogP value of 1.84, which is a key determinant of its lipophilicity and potential membrane permeability . This value places it in a distinct lipophilicity range compared to closely related analogs. For instance, a derivative with an additional ethynylbenzyl group, (4-ethynylbenzyl)(2-methoxybenzyl)(pyridin-3-ylmethyl)amine, has a significantly higher calculated LogP of 4.10, indicating a much more lipophilic character . This difference of over 2 log units represents a substantial change in partitioning behavior.

Lipophilicity LogP Drug-Likeness Structural Analogs

Hydrogen Bond Donors and Rotatable Bonds

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 rotatable bonds . This specific combination provides a moderate degree of conformational flexibility. In contrast, a tri-substituted analog, (2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl](pyridin-3-ylmethyl)amine, has 3 hydrogen bond acceptors and 0 donors, along with an increased number of rotatable bonds (8), which alters its potential for intramolecular interactions and target binding . The presence of a single H-bond donor in the target compound allows for more directed interactions compared to analogs lacking this feature.

Molecular Flexibility Hydrogen Bonding Medicinal Chemistry Structure-Based Design

Purity and Commercial Availability

Commercially available (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is offered with defined purity specifications from multiple suppliers, with options including 95% and 98% purity . This is a critical differentiation from many custom-synthesized analogs, which may lack validated purity data. For example, while some structural analogs are available only through custom synthesis with unverified purity, this compound's established supply chain provides a baseline of quality assurance for reproducible experiments.

Chemical Purity Vendor Specifications Research-Grade Compound Procurement

Key Applications of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine


Tool Compound for OCT1 Studies

Given its moderate inhibition of human OCT1 (IC50 138 µM) [1], this compound can serve as a reference compound or negative control in experiments aimed at validating OCT1 transporter assays. Its defined potency allows researchers to calibrate assay sensitivity and compare the activity of novel test articles.

Building Block with Defined Lipophilicity

With a measured ACD/LogP of 1.84 , this compound is an ideal starting point for the synthesis of more complex molecules where a specific, moderate lipophilicity is desired. It can be used in SAR campaigns to explore the impact of the 2-methoxybenzyl-pyridylmethylamine scaffold on target binding and ADME properties.

Intermediate for Chemical Biology Probes

The compound's commercial availability in high purity (≥95%) makes it a reliable building block for the synthesis of chemical probes, such as fluorescent tracers or biotinylated conjugates, where the final product's integrity depends on the purity and defined structure of the starting material.

Negative Control for OCT2 Studies

Data from BindingDB indicate a very weak interaction with OCT2 (IC50 > 1,000 µM for related assays) [2], suggesting it may be a suitable negative control compound when studying OCT2-mediated transport in parallel with OCT1, helping to deconvolute isoform-specific effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.